molecular formula C8H12N2O2 B11913702 Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11913702
M. Wt: 168.19 g/mol
InChI Key: YXEVGFXVSKGQPG-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an aminomethyl group at the 5-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, an amine, and the pyrrole compound react to form the aminomethyl derivative.

    Esterification: The carboxylic acid group at the 2-position of the pyrrole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of pyrrole derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    Ethyl 2-(aminomethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the aminomethyl group at a different position.

    Ethyl 5-(aminomethyl)-1H-indole-2-carboxylate: Contains an indole ring instead of a pyrrole ring.

    Ethyl 5-(aminomethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at a different position.

Uniqueness: Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Biological Activity

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Synthesis

This compound features a pyrrole ring with an aminomethyl group and an ethyl ester functional group. The synthesis of this compound typically involves the reaction of pyrrole derivatives with appropriate carboxylic acids or their derivatives, often employing methods such as nucleophilic substitution or coupling reactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of pyrrole derivatives, including this compound. For instance, it has been shown to inhibit Escherichia coli DNA gyrase with an IC50 value of less than 10 nM, indicating potent antibacterial properties. Additionally, it exhibits activity against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 μg/mL . This suggests that modifications to the pyrrole structure can enhance both potency and selectivity against bacterial targets.

Antitubercular Activity

The compound has also been evaluated for its potential against tuberculosis (TB). A related study on pyrrole-2-carboxamides demonstrated that structural modifications significantly improved anti-TB activity. Compounds similar to this compound showed MIC values lower than 0.016 μg/mL against Mycobacterium tuberculosis strains, including drug-resistant variants . This positions the compound as a candidate for further development in TB treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets within bacterial cells. For instance, the inhibition of DNA gyrase disrupts bacterial DNA replication and transcription processes, leading to cell death. Additionally, studies suggest that the compound may interfere with mycolic acid biosynthesis in M. tuberculosis, a critical component for the bacterial cell wall integrity .

Table: Summary of Biological Activities

Activity TypeTarget OrganismIC50/MIC ValueReference
AntibacterialE. coli<10 nM
AntibacterialS. aureus1 μg/mL
AntitubercularM. tuberculosis<0.016 μg/mL

Research Insights

In one notable study, various analogues of pyrrole derivatives were synthesized and evaluated for their biological activities. The structure-activity relationship (SAR) revealed that specific substitutions on the pyrrole ring could significantly enhance antibacterial efficacy while reducing cytotoxicity . This highlights the importance of chemical modifications in optimizing therapeutic profiles.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2,5,9H2,1H3

InChI Key

YXEVGFXVSKGQPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)CN

Origin of Product

United States

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